molecular formula C12H13N3O2S B13378324 6-amino-2-(2-phenoxyethylsulfanyl)-1H-pyrimidin-4-one

6-amino-2-(2-phenoxyethylsulfanyl)-1H-pyrimidin-4-one

Cat. No.: B13378324
M. Wt: 263.32 g/mol
InChI Key: ILLCPLQLXPRYBC-UHFFFAOYSA-N
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Description

6-amino-2-[(2-phenoxyethyl)sulfanyl]pyrimidin-4(3H)-one is a heterocyclic compound with a molecular formula of C12H13N3O2S and a molecular weight of 263.32 . This compound belongs to the pyrimidine family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-2-[(2-phenoxyethyl)sulfanyl]pyrimidin-4(3H)-one typically involves the condensation of 2-[(2-phenoxyethyl)sulfanyl]pyrimidin-4(3H)-one with an amine source, such as ammonia or an amine derivative . The reaction is usually carried out in the presence of a catalyst, such as sodium carbonate, in a mixture of water and ethanol at elevated temperatures (around 60°C) . This method allows for the formation of the desired product in a single synthetic step.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and using continuous flow reactors to increase yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

6-amino-2-[(2-phenoxyethyl)sulfanyl]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol derivative.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted pyrimidinones.

Scientific Research Applications

6-amino-2-[(2-phenoxyethyl)sulfanyl]pyrimidin-4(3H)-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-amino-2-[(2-phenoxyethyl)sulfanyl]pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, such as anti-inflammatory or antiviral activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-amino-2-[(2-phenoxyethyl)sulfanyl]pyrimidin-4(3H)-one stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its phenoxyethyl group enhances its potential interactions with biological targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C12H13N3O2S

Molecular Weight

263.32 g/mol

IUPAC Name

4-amino-2-(2-phenoxyethylsulfanyl)-1H-pyrimidin-6-one

InChI

InChI=1S/C12H13N3O2S/c13-10-8-11(16)15-12(14-10)18-7-6-17-9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H3,13,14,15,16)

InChI Key

ILLCPLQLXPRYBC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OCCSC2=NC(=CC(=O)N2)N

Origin of Product

United States

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